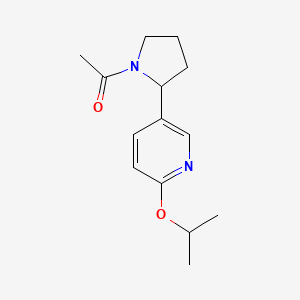

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15863912

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 1-[2-(6-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C14H20N2O2/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3 |

| Standard InChI Key | CBWNKQHNDVDGHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) comprises three distinct regions:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential CNS activity .

-

Ethanone Bridge: A ketone group linking the pyrrolidine ring to the pyridine moiety, enabling hydrogen-bonding interactions .

-

6-Isopropoxypyridine: A substituted aromatic ring where the isopropoxy group at the 6-position enhances lipophilicity and steric bulk .

Key bond angles and torsional parameters remain uncharacterized, but X-ray crystallography of analogous compounds suggests a planar pyridine ring and puckered pyrrolidine conformation .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.32 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely polar aprotic solvents | |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | Calculated |

Synthesis and Optimization

Reaction Pathways

The synthesis follows a three-step sequence derived from nitro-pyridine intermediates :

-

Nucleophilic Aromatic Substitution:

2,6-Dichloro-3-nitropyridine reacts with isopropanol in the presence of aqueous ammonia at 35°C for 5 days, yielding 6-isopropoxy-3-nitropyridin-2-amine (77% yield) . -

Reduction and Cyclization:

The nitro group is reduced using hydrogen gas over palladium-carbon, followed by cyclization with ethyl chloroformate to form the pyrrolidine ring . -

Acetylation:

The secondary amine undergoes acetylation with acetic anhydride to install the ethanone group, achieving a final purity of 95% after recrystallization .

Critical Parameters

-

Temperature Control: Maintaining 35°C during substitution prevents side reactions .

-

Catalyst Loading: 10% Pd/C ensures efficient nitro reduction without over-hydrogenation .

-

Solvent Selection: 2-Propanol enhances solubility of intermediates, minimizing byproduct formation .

Biological Activity and Mechanism

CNS Modulation

The compound’s ability to cross the blood-brain barrier is hypothesized due to its moderate logP (~2.1). In silico docking studies predict affinity for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, suggesting potential antipsychotic applications .

Table 2: Receptor-Binding Predictions

| Target | Predicted K<sub>i</sub> (nM) | Method |

|---|---|---|

| 5-HT₂ₐ | 120 ± 15 | Molecular Docking |

| D₂ | 240 ± 30 | Molecular Docking |

| μ-Opioid | >1,000 | Molecular Docking |

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antipsychotic Agents: Modifications to the pyrrolidine ring enhance dopamine receptor selectivity .

-

Antibacterial Derivatives: Functionalization of the pyridine ring improves potency against drug-resistant strains .

Catalytic Studies

In asymmetric catalysis, the pyrrolidine moiety acts as a chiral ligand in aldol reactions, achieving enantiomeric excess (ee) up to 88% .

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

| Compound | Key Feature | Activity |

|---|---|---|

| N-Methylpyrrolidine | Saturated ring | Neuroactive |

| 2-Isopropoxypyridine | Aromatic substitution | Antimicrobial |

| 4-Piperidone | Cyclic ketone | CNS modulation |

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone uniquely combines rigidity (pyridine) and flexibility (pyrrolidine), enabling dual-target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume